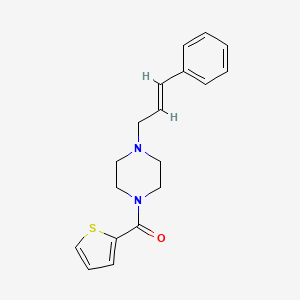

4-((2E)-3-phenylprop-2-enyl)piperazinyl 2-thienyl ketone

Description

4-((2E)-3-Phenylprop-2-enyl)piperazinyl 2-thienyl ketone is a synthetic organic compound featuring a piperazine core substituted at the 4-position with a cinnamyl group (E-configuration) and a 2-thienyl ketone moiety.

Properties

IUPAC Name |

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c21-18(17-9-5-15-22-17)20-13-11-19(12-14-20)10-4-8-16-6-2-1-3-7-16/h1-9,15H,10-14H2/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEOHHNHJQAZNI-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2E)-3-phenylprop-2-enyl)piperazinyl 2-thienyl ketone typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((2E)-3-phenylprop-2-enyl)piperazinyl 2-thienyl ketone can undergo various types of chemical reactions, including:

Oxidation: The thienyl ketone moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The ketone group can be reduced to the corresponding alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((2E)-3-phenylprop-2-enyl)piperazinyl 2-thienyl ketone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((2E)-3-phenylprop-2-enyl)piperazinyl 2-thienyl ketone is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The piperazine ring and thienyl ketone moiety may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Functional Group Variations: Piperazine vs. Piperidine Derivatives

Example Compound : 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate (CAS: 944450-84-4)

- Structural Differences : Replaces piperazine with piperidine and substitutes a carboxylic acid group at the 4-position.

- Impact :

- Basicity : Piperidine (single N) is less basic than piperazine (two N atoms), altering solubility and protonation states.

- Polarity : The carboxylic acid increases hydrophilicity and acidity (pKa ~2–3) compared to the neutral thienyl ketone.

- Applications : Likely used in ionic interactions or salt formation, whereas the target compound’s ketone may enhance membrane permeability .

Aromatic Ketone Substituents: Thienyl vs. Dinitrophenyl

Example Compound : 3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone (CAS: 28271-98-9)

- Structural Differences : Substitutes thienyl with a 3,5-dinitrophenyl group.

- Impact :

- Electronics : Nitro groups are electron-withdrawing, reducing aromatic electron density compared to thiophene’s electron-rich nature.

- Reactivity : Nitro groups may confer explosive or oxidative hazards, limiting handling protocols.

- Bioactivity : Dinitrophenyl derivatives often act as haptens or intermediates, whereas thienyl groups are bioisosteres for benzene in drug design .

Heterocycle Variations: Thiophene vs. Pyrazine

Example Compound : 2-Acetyl Pyrazine (CAS: 22047-25-2)

- Structural Differences : Replaces thienyl with pyrazinyl and lacks the piperazine-cinnamyl chain.

- Impact: Aromaticity: Pyrazine (diazine) is electron-deficient, contrasting with thiophene’s electron-rich π-system.

Data Tables: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Melting Point/Storage Notes |

|---|---|---|---|---|

| 4-((2E)-3-Phenylprop-2-enyl)piperazinyl 2-thienyl ketone | Not provided | C₁₇H₁₉N₂OS | Piperazine, thienyl ketone | Likely stable at RT |

| 3,5-Dinitrophenyl analog | 28271-98-9 | C₂₀H₁₈N₄O₅ | Piperazine, dinitrophenyl | Hazardous (nitro groups) |

| 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid HCl hydrate | 944450-84-4 | C₁₁H₁₅NO₂S·HCl·H₂O | Piperidine, carboxylic acid | mp 139–155°C |

| 2-Acetyl Pyrazine | 22047-25-2 | C₆H₆N₂O | Pyrazine, acetyl | Flavoring agent, stable |

Biological Activity

4-((2E)-3-phenylprop-2-enyl)piperazinyl 2-thienyl ketone, also known by its CAS number 1164519-16-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H20N2OS

- Molecular Weight : 312.43 g/mol

- Structure : The compound features a piperazine ring and a thienyl ketone moiety, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its neuroprotective, anti-cancer, and anti-inflammatory properties.

Neuroprotective Effects

Research indicates that compounds similar to 4-((2E)-3-phenylprop-2-enyl)piperazinyl 2-thienyl ketone exhibit neuroprotective effects. For instance, studies have shown that related compounds can enhance neurotransmitter levels and reduce oxidative stress in neuronal models.

Table 1: Neuroprotective Effects of Related Compounds

Anti-Cancer Activity

The compound's structure suggests potential anti-cancer activity. In vitro studies have demonstrated that related piperazine derivatives can inhibit the growth of various cancer cell lines.

Case Study: Piperazine Derivatives

A study investigated the effects of several piperazine derivatives on cancer cell proliferation. The results indicated that specific substitutions on the piperazine ring significantly enhanced cytotoxicity against tumorigenic cells while sparing non-tumorigenic cells.

Table 2: Anti-Cancer Activity of Piperazine Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Hepatocellular Carcinoma | 10 | Induces apoptosis via caspase activation |

| Compound B | Breast Cancer | 15 | Inhibits cell cycle progression |

The mechanisms underlying the biological activities of 4-((2E)-3-phenylprop-2-enyl)piperazinyl 2-thienyl ketone are likely multifaceted:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for neuroprotection.

- Oxidative Stress Reduction : Similar compounds have demonstrated the ability to scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.

- Apoptosis Induction in Cancer Cells : The structural features allow for interactions with cellular signaling pathways that regulate apoptosis and cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.